molecular formula C6H12O2S B1173612 5-Thiazolecarboxaldehyde CAS No. 1003-82-3

5-Thiazolecarboxaldehyde

Cat. No.: B1173612
CAS No.: 1003-82-3
M. Wt: 148.23 g/mol
InChI Key: XOUFYAQSTVWOPZ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Chemical Science and Beyond

Thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. ontosight.aigoogle.com The unique electronic properties conferred by the presence of both a sulfur and a nitrogen atom within the aromatic ring render thiazoles and their derivatives highly valuable in the field of chemical science. google.comgoogle.com This heterocycle is a key component in a number of natural products and synthetic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. ontosight.aigoogle.com The thiazole nucleus is present in clinically utilized drugs, underscoring its importance in pharmaceutical development. google.com Beyond the life sciences, thiazole derivatives are also finding applications in materials science, for instance, in the development of polymers and dyes. cymitquimica.commdpi.com

Structural Characteristics and Chemical Importance of 5-Thiazolecarboxaldehyde

This compound, as its name suggests, is a derivative of thiazole featuring an aldehyde functional group (-CHO) at the 5-position of the heterocyclic ring. cymitquimica.comsmolecule.com This substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. cymitquimica.comsmolecule.com The aldehyde group is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. cymitquimica.comcymitquimica.com The presence of the thiazole ring, with its inherent aromaticity and the presence of heteroatoms, influences the reactivity of the aldehyde group and provides a scaffold for the construction of more complex molecular architectures.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 1003-32-3
Molecular Formula C₄H₃NOS
Molecular Weight 113.14 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 92-94 °C at 16 mmHg
Density 1.304 g/mL at 25 °C

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is multifaceted, with significant efforts directed towards its application in both medicinal chemistry and materials science. In the pharmaceutical arena, it serves as a key building block for the synthesis of novel compounds with potential therapeutic applications. ontosight.aichemicalbook.com For example, it is used in the synthesis of imidazoles with cardiomyocyte proliferation activity, which could be beneficial for treating heart disease. chemicalbook.com In materials science, derivatives of this compound are being explored for the creation of advanced materials such as porous organic polymers. For instance, polycondensation of phloroglucinol (B13840) with 2-thiazolecarboxaldehyde (B150998) has been shown to be a viable method for synthesizing nitrogen and sulfur co-doped carbons. mdpi.com The reactivity of the aldehyde group and the stability of the thiazole ring make it an attractive component for designing functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1003-82-3

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

3,4-dimethylthiolane 1,1-dioxide

InChI

InChI=1S/C6H12O2S/c1-5-3-9(7,8)4-6(5)2/h5-6H,3-4H2,1-2H3

InChI Key

XOUFYAQSTVWOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CC1C

Origin of Product

United States

Synthetic Methodologies for 5 Thiazolecarboxaldehyde and Its Functionalized Analogues

Classical Synthetic Approaches to the 5-Thiazolecarboxaldehyde Core

Traditional methods for constructing the fundamental this compound structure have been well-established in organic chemistry.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate. jk-sci.com

A notable application of this strategy involves the reaction of 2,4-thiazolidinedione (B21345) with DMF and POCl₃. This process yields 2,4-dichloro-5-thiazolecarboxaldehyde. google.comgoogle.com The reaction is typically conducted at reflux temperature, around 115°C, until the evolution of hydrogen chloride gas ceases. google.com Subsequent hydrolytic work-up of the reaction mixture isolates the desired product. google.com Yields for this transformation are generally in the range of 50-60%. google.com

Table 1: Vilsmeier-Haack Formylation for Dichlorinated this compound

Starting Material Reagents Product Yield Reference

Oxidation of Thiazole-5-methanol and Related Precursors

Another classical approach to this compound involves the oxidation of the corresponding alcohol, thiazole-5-methanol. This transformation can be achieved using various oxidizing agents. For instance, the synthesis of 4-methyl-5-thiazolecarboxaldehyde can be accomplished by the oxidation of 4-methylthiazole-5-ethanol. lookchem.com Similarly, the reduction of ethyl thiazole-5-carboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄) yields 5-(hydroxymethyl)thiazole, which can then be oxidized to the target aldehyde. google.comsigmaaldrich.com

Contemporary and Advanced Synthetic Strategies

More recent synthetic methodologies focus on improving efficiency, selectivity, and the environmental footprint of the synthesis of this compound and its functionalized analogs.

Cascade Reactions for Thiazole-5-carboxaldehyde Assembly

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules by combining multiple bond-forming events in a single pot without isolating intermediates. A notable example is the synthesis of thiazole-5-carbaldehydes through a cascade annulation of enaminones and potassium thiocyanate (B1210189) mediated by the Dess-Martin Periodinane (DMP) reagent. acs.org In this process, DMP plays a dual role, mediating free radical thiocyanation and facilitating the selective formation of the thiazole-5-carbaldehyde. acs.org This method represents a novel reaction pathway involving the hydroxyl thiocyanation of a carbon-carbon double bond, intramolecular hydroamination of a carbon-nitrogen triple bond, and subsequent thiazole (B1198619) annulation. acs.org

Metal-Catalyzed Coupling Reactions for Directed Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic compounds. eie.grmdpi.com These reactions are crucial for introducing a wide range of substituents onto the thiazole ring.

For instance, 2,4-dibromothiazole (B130268) can serve as a starting point for synthesizing 2-substituted 4-bromothiazoles. researchgate.net Through a regioselective Pd(0)-catalyzed cross-coupling reaction, various alkyl and aryl groups can be introduced at the 2-position using organozinc halides as nucleophiles. researchgate.net The Sonogashira coupling protocol can also be employed for alkynyl-debromination. researchgate.net These functionalized bromothiazoles can then potentially be converted to the corresponding carboxaldehydes. The direct functionalization of heterocyclic alkenes via transition-metal-catalyzed C-H activation has also emerged as a step-economical strategy. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization

Catalyst System Reaction Type Substrates Product Type Reference
Pd(0) Cross-coupling 2,4-Dibromothiazole, Organozinc halides 2-Substituted 4-bromothiazoles researchgate.net
Palladium/Copper Sonogashira coupling Terminal alkynes, Organohalides Coupled products ustc.edu.cn

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiazole synthesis, this includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation. researchgate.netmdpi.com

For example, the development of one-pot, multi-component reactions for thiazole derivatives aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. researchgate.net The use of a terephthalohydrazide chitosan (B1678972) hydrogel as a recyclable, biopolymeric catalyst in the synthesis of new thiazoles under ultrasonic irradiation is another example of a greener approach. mdpi.com Such methodologies offer advantages like mild reaction conditions, shorter reaction times, and high yields, with the added benefit of catalyst reusability. mdpi.com While not all of these methods directly yield this compound, the principles can be applied to its synthesis and the synthesis of its derivatives.

Chemo- and Regioselectivity in Synthetic Pathways

Controlling chemo- and regioselectivity is paramount in the synthesis of substituted thiazoles to ensure the desired isomer is obtained. The inherent reactivity of the thiazole ring and the directing effects of existing substituents play a crucial role in determining the outcome of a reaction.

A notable example of regioselective synthesis is the preparation of 2,4-dichloro-5-thiazolecarboxaldehyde. This process involves the reaction of 2,4-thiazolidinedione with dimethylformamide and phosphorus oxychloride. google.comgoogle.com The reaction proceeds at the reflux temperature of approximately 115°C, leading to the formation of the desired product in good yields, typically between 50-60%. google.comgoogle.com The Vilsmeier-Haack type formylation occurs specifically at the C-5 position, demonstrating a high degree of regioselectivity.

Transition metal-catalyzed C-H functionalization reactions represent a powerful strategy for the selective introduction of functional groups onto the thiazole core. However, achieving regioselectivity can be challenging due to the presence of multiple reactive C-H bonds and the coordinating ability of the heteroatoms. researchgate.net The use of directing groups is a common strategy to overcome this, although it adds extra synthetic steps. researchgate.net For instance, palladium-catalyzed C-H olefination of thiophenes using a bidentate S,O-ligand has been shown to promote C-2 olefination with high selectivity. researchgate.net While this example is on a thiophene, similar principles can be applied to thiazole systems.

The development of novel reaction cascades, such as variations of the Biginelli reaction, also offers a pathway to chemo- and regioselectively synthesized heterocyclic compounds. nih.gov By carefully selecting the functional groups in the reactants, it is possible to direct the cyclization and subsequent reactions to yield specific isomers of dihydropyrimidinones and 1,3-thiazines. nih.gov

Scalability and Process Optimization Considerations for Research Applications

Scaling up the synthesis of this compound and its derivatives from laboratory to research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

One of the primary challenges in scaling up is managing reaction exotherms. Calorimetric studies are essential to understand the heat flow of a reaction and to design appropriate cooling protocols. researchgate.net For instance, in a diastereoselective imino-Reformatsky reaction, calorimetric data was crucial for safe scale-up. researchgate.net

The choice of reagents and solvents is also critical. For larger scale syntheses, the use of hazardous or expensive reagents should be minimized. The replacement of Lead(IV) acetate (B1210297) with Sodium periodate (B1199274) in one process highlights a move towards safer and more cost-effective reagents. researchgate.net Similarly, optimizing reaction conditions, such as temperature, reaction time, and the type and amount of catalyst, is key to maximizing yield and minimizing by-product formation. researchgate.net

Process Analytical Technology (PAT) tools, such as in-situ Infrared (IR) spectroscopy, can be invaluable for real-time reaction monitoring. researchgate.net This allows for precise control over reaction endpoints and can help identify the formation of unexpected side products, leading to improved process understanding and control. researchgate.net For example, in-situ IR was used to uncover side reactions in an aldol-type reaction, enabling the optimization of reaction conditions to improve yield. researchgate.net

Furthermore, the development of robust work-up and purification procedures is essential for obtaining the final product in high purity. This may involve optimizing extraction, crystallization, and chromatography methods. For research applications where high purity is often required, developing scalable purification strategies is as important as the reaction itself.

Chemical Reactivity and Derivatization of 5 Thiazolecarboxaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) attached to the thiazole (B1198619) ring is highly susceptible to a variety of chemical reactions, making 5-Thiazolecarboxaldehyde a versatile building block in organic synthesis. cymitquimica.com Its reactivity stems from the electrophilic nature of the aldehyde carbon, which readily participates in nucleophilic addition and condensation reactions. cymitquimica.com

The aldehyde functional group in this compound is a prime target for nucleophilic attack. cymitquimica.comontosight.ai This reactivity allows for the formation of new carbon-carbon bonds through several important name reactions.

Grignard Reactions: Grignard reagents (R-MgX) react with this compound to produce secondary alcohols. commonorganicchemistry.com For instance, the reaction with phenylmagnesium bromide would yield (5-thiazolyl)phenylmethanol. This reaction proceeds via the nucleophilic addition of the organomagnesium compound to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. wvu.edu The general scheme involves the formation of a tetrahedral intermediate which, upon hydrolysis, gives the final alcohol product. wvu.edu

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. libretexts.orgorganic-chemistry.org This is achieved by reacting this compound with a phosphonium (B103445) ylide (a phosphorus-containing reagent). libretexts.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. organic-chemistry.org For example, this compound has been utilized in a Wittig reaction for the synthesis of selective aldosterone (B195564) synthase inhibitors. sigmaaldrich.com

Aldol-type Condensations: While specific examples of aldol (B89426) reactions with this compound are not extensively detailed in the provided results, the general principle of aldol condensation involves the reaction of an enolate (from another carbonyl compound) with the aldehyde. This would lead to the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to form a conjugated enone.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

Reaction Name Reagent Type Product Type
Grignard Reaction Organomagnesium Halide (R-MgX) Secondary Alcohol
Wittig Reaction Phosphonium Ylide Alkene
Aldol Condensation Enolate β-Hydroxy Aldehyde/Ketone

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, Thiazole-5-carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, oxidation of a related compound, 4,5-dichloro-2-thiazolecarboxaldehyde, to its carboxylic acid derivative can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). It is noted that during some reactions, Thiazole-5-carboxylic acid can be formed as a byproduct, for example, under low-temperature oxidation conditions.

Table 2: Oxidation of this compound

Starting Material Product
This compound Thiazole-5-carboxylic acid

The aldehyde functional group can be reduced to a primary alcohol, yielding 5-(Hydroxymethyl)thiazole. This is a standard transformation in organic chemistry. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup, results in the formation of the corresponding alcohol.

Table 3: Reduction of this compound

Starting Material Product
This compound 5-(Hydroxymethyl)thiazole

This compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles. cymitquimica.com These reactions typically involve the initial nucleophilic addition of the nitrogen species to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. researchgate.netgoogle.comgoogle.com This reaction is often carried out in the presence of a mild base. google.com The resulting oxime can be a useful intermediate for further transformations, such as dehydration to a nitrile. google.com

Imine Formation (Schiff Bases): Primary amines react with this compound to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate that subsequently dehydrates. masterorganicchemistry.com For example, 2-(Piperidin-1-yl)thiazole-5-carbaldehyde is synthesized through the condensation of piperidine (B6355638) with a thiazole-5-carbaldehyde precursor. ontosight.ai

Hydrazone Formation: Hydrazines (R-NHNH₂) condense with this compound to yield hydrazones. numberanalytics.com This reaction is fundamental in organic synthesis and can be catalyzed by acid. numberanalytics.com For instance, ten 2-substituted 4-thiazolecarboxaldehyde hydrazones have been prepared and studied for their biological activity. researchgate.net

Table 4: Condensation Reactions of this compound with Nitrogen Nucleophiles

Nucleophile Product Type
Hydroxylamine Oxime
Primary Amine Imine (Schiff Base)
Hydrazine Hydrazone

The Knoevenagel condensation is a modification of the aldol condensation where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgslideshare.net This reaction results in the formation of a new carbon-carbon double bond. wikipedia.org The active methylene compound typically has two electron-withdrawing groups attached to a CH₂ group, such as in malonic acid or its esters. wikipedia.org The reaction of this compound in a Knoevenagel condensation would lead to the formation of α,β-unsaturated products, which are valuable synthetic intermediates. google.com While specific examples with this compound are not detailed, the Knoevenagel condensation has been successfully applied to other thiazole-containing compounds. nih.gov

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated compound and an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgnih.gov This reaction is known for its atom economy and the creation of densely functionalized products, typically allylic alcohols. wikipedia.org The reaction of 2-thiazolecarboxaldehyde (B150998) with methyl acrylate, catalyzed by DABCO and co-catalyzed by an ionic liquid, has been studied. mdpi.com The mechanism involves the Michael addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde, and finally, elimination of the catalyst. princeton.edu

Reactions Involving the Thiazole Ring System

The thiazole ring is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy for the development of new chemical entities. mdpi.com The presence of the aldehyde at C5 influences the regioselectivity of reactions on the heterocyclic core.

The thiazole ring is generally susceptible to electrophilic substitution. The reactivity of five-membered heterocycles like thiazole is typically higher than that of benzene. uobasrah.edu.iq However, the electron-withdrawing nature of the C5-aldehyde group deactivates the ring towards electrophilic attack compared to unsubstituted thiazole. When electrophilic substitution does occur, it is directed to specific positions. For instance, in thiazoles with an electron-withdrawing group at C5, electrophilic attack is often facilitated at the C2 or C4 positions.

Nucleophilic substitution reactions are also significant, particularly on substituted thiazole rings. For example, in 4,5-dichloro-2-thiazolecarboxaldehyde, the chlorine atoms at positions 4 and 5 serve as reactive sites for nucleophilic displacement by amines, thiols, and alkoxides, enabling the synthesis of a variety of substituted thiazole derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). baranlab.orgorganic-chemistry.org The resulting organometallic intermediate can then be trapped with various electrophiles.

For thiazole systems, the C2 and C5 protons are the most acidic. In 4,5-unsubstituted 1,3-thiazoles, lithiation preferentially occurs at the C5 position. acs.org However, the presence of substituents can alter this regioselectivity. Directed metalation has been effectively used for the post-functionalization of complex thiazole-containing molecules, including peptide thiazoles and fluorescent dyes, allowing for the introduction of a wide range of substituents without racemization. nih.govnih.govfigshare.com This method is compatible with various functional groups and enables the regioselective C-H modification of the thiazole ring. acs.orgnih.gov

Table 1: Examples of Directed Metalation of Thiazole Derivatives

Starting MaterialBaseElectrophileProductYield (%)Ref
Thiazolo[3,2-c] acs.orgnih.govnumberanalytics.comrhhz.netoxadiazaborinineLDACCl₄5-chloro derivative67 acs.org
Thiazolo[3,2-c] acs.orgnih.govnumberanalytics.comrhhz.netoxadiazaborinineLDACBr₄5-bromo derivative60 acs.org
Thiazolo[3,2-c] acs.orgnih.govnumberanalytics.comrhhz.netoxadiazaborinineLDAI₂5-iodo derivative62 acs.org
Peptide Thiazoles-BuLiMeIMethylated ThiazoleHigh nih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile route for the peripheral diversification of heterocyclic cores like thiazole. numberanalytics.comwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. wikipedia.org

Key cross-coupling reactions applicable to thiazole diversification include:

Suzuki-Miyaura Coupling : This reaction couples a boronic acid or ester with a halide. numberanalytics.com For example, 2,4,5-tribromothiazole (B1600981) can undergo sequential, site-selective Suzuki couplings to produce tris-arylated thiazoles. tcichemicals.com

Stille Coupling : This involves the reaction of an organostannane with an organic halide. numberanalytics.com

Heck Coupling : This reaction pairs an alkene with an aryl or vinyl halide.

Sonogashira Coupling : This method is used to couple terminal alkynes with aryl or vinyl halides.

These strategies allow for the direct introduction of aryl, alkyl, and other groups onto the thiazole ring, starting from a common halogenated intermediate. tcichemicals.com For instance, 5-substituted thiazoles are readily accessible via cross-coupling of the corresponding thiazolyl triflates, which can be generated from thio-Ugi reaction products. researchgate.net This approach is highly efficient for creating libraries of compounds for structure-activity relationship studies. tcichemicals.com

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgresearchgate.netacsgcipr.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. acsgcipr.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent. organic-chemistry.orgrsc.orgorganic-chemistry.org

Ugi Reaction : A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.org

Passerini Reaction : A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. rsc.org

This compound can serve as the aldehyde component in these reactions, leading to the formation of complex products containing the thiazole moiety. The Ugi reaction, in particular, has been adapted to synthesize thiazoles directly. A notable variation is the thio-Ugi reaction, which utilizes a thioacid as the acidic component and can lead to the formation of endothiopeptides, which are precursors to substituted thiazoles. researchgate.netorganic-chemistry.org These MCRs provide a straightforward and powerful approach to building libraries of diverse thiazole-containing compounds. rhhz.netbeilstein-journals.orgwisc.edu

Enantioselective and Diastereoselective Transformations

Enantioselective synthesis, the production of a specific stereoisomer, is critical in pharmaceutical chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. wikipedia.org Reactions involving the aldehyde group of this compound can be rendered enantioselective through the use of chiral catalysts, auxiliaries, or reagents. wikipedia.org

One key reaction is the enantioselective Pictet-Spengler reaction. An organocatalytic variant has been developed for the functionalization of various heterocyclic carboxaldehydes, including regioisomers of thiazole carboxaldehyde. nih.gov This reaction, which forms a new heterocyclic ring, can be catalyzed by a combination of a chiral squaramide and a Brønsted acid co-catalyst. The careful selection of this catalytic system is crucial for achieving high enantioselectivity (er, enantiomeric ratio). For example, in the Pictet-Spengler reaction with a tryptamine (B22526) derivative, different isomers of thiazole carboxaldehyde require different carboxylic acid co-catalysts to achieve good asymmetric induction. nih.gov

Table 2: Enantioselective Pictet-Spengler Reaction with Thiazole Carboxaldehydes

Thiazole Aldehyde IsomerCarboxylic Acid Co-catalystProductEnantiomeric Ratio (er)Ref
2-ThiazolecarboxaldehydeTrityl Carboxylic Acid (TrCO₂H)Tetrahydro-β-carboline95:5 nih.gov
4-Thiazolecarboxaldehyde3,5-(CF₃)₂-C₆H₃CO₂HTetrahydro-β-carboline94:6 nih.gov
This compound3,5-(CF₃)₂-C₆H₃CO₂HTetrahydro-β-carboline66:34 nih.gov

These transformations highlight the potential for creating stereochemically complex molecules centered around the this compound scaffold, opening avenues for the synthesis of novel chiral ligands and biologically active compounds.

Advanced Spectroscopic and Structural Elucidation of 5 Thiazolecarboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Thiazolecarboxaldehyde derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) techniques are often essential for complete and definitive assignments, especially for complex derivatives.

Two-dimensional NMR experiments resolve overlapping signals and reveal through-bond correlations between nuclei, which is critical for establishing the molecular framework. scribd.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. scribd.comsdsu.edu In a derivative of this compound, a COSY spectrum would be used to confirm the connectivity of protons within substituent groups attached to the thiazole (B1198619) ring. For the parent molecule, it would show correlations between any coupled protons on the ring itself.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). scribd.comsdsu.eduepfl.ch This is a powerful tool for assigning carbon signals based on the more easily assigned proton spectrum. Each CH, CH₂, and CH₃ group in a molecule will produce a cross-peak in the HSQC spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. scribd.comsdsu.edu This technique is crucial for piecing together the molecular skeleton by connecting fragments and for assigning quaternary carbons (those with no attached protons), which are invisible in an HSQC spectrum. epfl.ch For this compound, HMBC would show a correlation from the aldehyde proton (H-CHO) to the C5 carbon of the thiazole ring, confirming the substituent's position.

The following table illustrates the expected 2D NMR correlations for a hypothetical derivative, 2-methyl-5-thiazolecarboxaldehyde, providing a definitive structural assignment.

Proton (¹H)Correlated Proton (COSY)Correlated Carbon (HSQC)Correlated Carbons (HMBC)
H4 NoneC4C2, C5, CHO
CHO NoneNone (no attached C)C5, C4
CH₃ NoneC-CH₃C2, C4

Table 1: Illustrative 2D NMR correlations for the definitive structural assignment of a this compound derivative.

Variable-temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study processes that interchange the chemical environments of nuclei, such as conformational changes or chemical reactions. researchgate.net For derivatives of this compound, VT-NMR can provide significant insights into the rotational dynamics around the single bond connecting the aldehyde group to the thiazole ring.

At low temperatures, the rotation around the C5-CHO bond may be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. nih.gov As the temperature is increased, the rate of rotation increases. If the rate becomes fast enough, the distinct signals will broaden and eventually coalesce into a single, time-averaged signal. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the rotational barrier, providing quantitative data on the conformational flexibility of the molecule.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure of molecules in their crystalline or amorphous solid forms. This is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization.

For derivatives of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a common ssNMR technique. It can distinguish between different crystalline forms because the exact chemical shifts of the carbon atoms are highly sensitive to the local electronic environment, which is dictated by the crystal packing. Therefore, each polymorph will typically give rise to a unique ¹³C ssNMR spectrum, allowing for their identification and characterization.

X-ray Crystallography of this compound Derivatives and Coordination Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates in the solid state. This technique allows for the unambiguous determination of molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal lattice.

X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles. For derivatives of this compound, this analysis can definitively establish the planarity of the thiazole ring and the orientation of the carboxaldehyde group relative to the ring.

Furthermore, it elucidates the network of non-covalent interactions that stabilize the crystal structure. These interactions can include:

Halogen Bonds: If halogen substituents are present, they can act as electrophilic caps and interact with Lewis basic sites (like the nitrogen or sulfur atoms of the thiazole ring).

π-π Stacking: The aromatic thiazole rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces.

S···O/N Interactions: The sulfur atom of the thiazole ring can participate in non-bonding interactions with nearby oxygen or nitrogen atoms, which can influence molecular conformation and packing. nih.gov

The following table summarizes typical intermolecular interactions that could be observed in the crystal structure of a functionalized this compound derivative.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen Bond C-H (ring/substituent)O (aldehyde), N (ring)2.2 - 2.8
π-π Stacking Thiazole Ring CentroidThiazole Ring Centroid3.3 - 3.8
Sulfur Interaction S (ring)O (aldehyde)< 3.25

Table 2: Common intermolecular interactions in the solid state for thiazole derivatives.

Crystal packing describes how individual molecules are arranged to form the macroscopic crystal. This arrangement is governed by the interplay of the intermolecular interactions discussed above. nih.gov The analysis of crystal packing reveals how these specific interactions guide the molecules to assemble into larger, ordered structures known as supramolecular assemblies. nih.gov

For thiazole-based compounds, different packing motifs can be observed, such as herringbone or slipped-stack arrangements, which are influenced by the size and nature of the substituents on the ring. nih.govrsc.org These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov Understanding the principles of crystal engineering allows for the rational design of materials with specific solid-state properties by modifying the functional groups on the this compound core to promote desired intermolecular interactions and, consequently, specific supramolecular assemblies. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. The accurate mass measurement capabilities of HRMS allow for the unequivocal confirmation of the molecular formula, C₄H₃NOS, based on its monoisotopic mass.

While specific HRMS fragmentation data for this compound is not extensively detailed in publicly available literature, general fragmentation patterns for thiazole derivatives can provide insights into its expected behavior. Upon ionization, the molecular ion ([M]⁺˙) is formed. Common fragmentation pathways for thiazole-containing compounds involve the cleavage of the thiazole ring and the loss of small neutral molecules.

A plausible fragmentation pathway for this compound could initiate with the loss of the formyl radical (•CHO), resulting in a thiazole radical cation. Subsequent fragmentation of the thiazole ring could lead to the expulsion of molecules such as hydrogen cyanide (HCN), acetylene (C₂H₂), or thioformaldehyde (CH₂S). The study of various substituted thiazole derivatives by HRMS has shown that the fragmentation is significantly influenced by the nature and position of the substituents on the thiazole ring. For instance, studies on other functionalized thiazoles have demonstrated characteristic losses, such as the expulsion of a nitrogen molecule (N₂) in certain 1,2,3-thiadiazole derivatives, which can sometimes rearrange to thiazole structures under mass spectrometric conditions.

To illustrate potential fragmentation, a table of expected fragment ions, their elemental compositions, and calculated exact masses is provided below. This table is predictive and based on common fragmentation mechanisms observed for related heterocyclic aldehydes and thiazole derivatives.

Proposed Fragment IonElemental CompositionCalculated Exact Mass (m/z)Plausible Origin
[C₄H₃NOS]⁺˙C₄H₃NOS112.9935Molecular Ion
[C₃H₂NS]⁺C₃H₂NS84.9908Loss of CO
[C₄H₂NO]⁺C₄H₂NO80.0136Loss of HS•
[C₃H₃S]⁺C₃H₃S71.0009Loss of HCN and CO
[C₂H₂NS]⁺C₂H₂NS72.9908Ring Cleavage

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The key functional groups, the aldehyde and the thiazole ring, give rise to distinct and identifiable peaks.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1710-1685 cm⁻¹. The position of this band can be influenced by conjugation with the thiazole ring. The C-H stretching vibration of the aldehyde group is also characteristic and is expected to produce a medium-intensity band around 2830-2695 cm⁻¹.

The thiazole ring itself exhibits a series of characteristic vibrations. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic thiazole ring typically occur above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. The C-S stretching vibration, which is characteristic of the thiazole moiety, is generally observed as a weaker band in the 800-600 cm⁻¹ region.

Raman Spectroscopy

A summary of the expected vibrational modes for this compound is presented in the following table, based on characteristic frequencies for similar functional groups and heterocyclic systems.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueIntensity
Aromatic C-H Stretch (Thiazole)3100 - 3000FT-IR, RamanMedium
Aldehyde C-H Stretch2830 - 2695FT-IRMedium
C=O Stretch (Aldehyde)1710 - 1685FT-IRStrong
C=N Stretch (Thiazole)1600 - 1500FT-IR, RamanMedium to Strong
C=C Stretch (Thiazole)1550 - 1450FT-IR, RamanMedium to Strong
C-H In-plane Bend1400 - 1000FT-IR, RamanMedium
C-S Stretch (Thiazole)800 - 600RamanMedium to Strong

Theoretical and Computational Chemistry Studies of 5 Thiazolecarboxaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in exploring the fundamental characteristics of 5-Thiazolecarboxaldehyde, from its electron distribution to the stability of its different spatial arrangements. Such calculations are typically performed using a functional, like B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the complex behavior of electrons within the molecule.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic structure of this compound is defined by its aromatic thiazole (B1198619) ring and the electron-withdrawing nature of the aldehyde group. DFT calculations allow for a detailed analysis of this structure.

Molecular Orbitals: Central to understanding the molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For thiazole derivatives, the HOMO is typically distributed over the thiazole and any electron-donating groups, while the LUMO is often localized on electron-accepting moieties.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in this compound. This reveals the electrostatic potential of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the carbonyl carbon and the hydrogen of the aldehyde group will be positively charged, marking them as key sites for chemical reactions.

ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; susceptibility to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Mulliken/NBO ChargesCalculated partial charge on each atomReveals the electrostatic landscape and identifies reactive sites.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm experimental findings or to identify unknown compounds. acs.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.netnih.gov Calculations are performed on the optimized molecular geometry to determine the isotropic magnetic shielding constants for each nucleus. These values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts (δ), which can be directly compared with experimental spectra. researchgate.net This process is invaluable for assigning peaks in complex spectra and for distinguishing between different isomers. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.govrroij.com This approach calculates the energies of electronic transitions from the ground state to various excited states. rroij.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netpeerj.com For a molecule like this compound, TD-DFT can predict the π → π* and n → π* transitions responsible for its UV-Vis absorption profile. nih.gov

Spectroscopic TechniqueComputational MethodPredicted ParametersApplication
NMR SpectroscopyDFT (GIAO)¹H and ¹³C Chemical Shifts (δ)Structural elucidation and isomer identification.
UV-Vis SpectroscopyTD-DFTAbsorption Wavelengths (λmax), Oscillator StrengthsPredicting color and electronic transition properties.

Conformational Analysis and Stability of Isomers

For flexible molecules, computational analysis can identify the most stable conformations (rotational isomers or rotamers) and determine the energy barriers between them. In this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the aldehyde group to the thiazole ring.

A computational study on the closely related molecule, thiazole-5-carboxylic acid (T5CA), provides a clear model for this type of analysis. beilstein-journals.org By systematically rotating the substituent group and calculating the potential energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. For T5CA, four conformers were identified, with their relative stabilities determined by factors such as intramolecular hydrogen bonding and steric hindrance. beilstein-journals.org A similar approach for this compound would likely reveal two primary planar conformers, corresponding to the aldehyde's oxygen atom being oriented towards either the nitrogen (O,N-syn) or the sulfur (O,S-syn) atom of the ring. DFT calculations would determine which of these is the global minimum (most stable) and the energy required to rotate from one to the other.

PropertyDescription
Conformational Search A computational procedure to identify all low-energy spatial arrangements (conformers) of a molecule. For this compound, this involves rotating the C-C bond between the ring and the aldehyde group.
Relative Energy The calculated energy of a conformer relative to the most stable conformer (the global minimum). Lower relative energy indicates higher stability.
Rotational Barrier The energy maximum on the potential energy surface between two stable conformers. It represents the activation energy required for interconversion.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions. beilstein-journals.org It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally. This provides a step-by-step view of how reactants are converted into products.

Transition State Characterization and Reaction Pathway Prediction

A chemical reaction can be visualized as a path on a potential energy surface that connects reactants and products. The highest point along the lowest-energy path is the transition state (TS). DFT calculations are used to locate the precise geometry and energy of the transition state for a given reaction step. A true TS is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming or breaking of a bond).

For reactions involving this compound, such as a Knoevenagel condensation with an active methylene (B1212753) compound, computational chemists would model the entire reaction pathway. This involves identifying reactants, intermediates, transition states, and products. By connecting these points, a complete reaction profile is constructed, revealing whether the mechanism is concerted (one step) or stepwise (involving intermediates).

Kinetic and Thermodynamic Aspects of Reactions

Once the critical points (reactants, transition states, products) on the potential energy surface have been calculated, key kinetic and thermodynamic data can be extracted. nih.govbeilstein-journals.org

Kinetics: The rate of a reaction is primarily determined by the activation energy (Ea), which is the energy difference between the transition state and the reactants. A higher activation energy barrier corresponds to a slower reaction rate. By calculating and comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified. For example, in a regioselective reaction, DFT can be used to calculate the barriers for forming each possible product, thereby explaining why one is formed preferentially. researchgate.net

ParameterCalculation MethodSignificance
Activation Energy (Ea) Energy(Transition State) - Energy(Reactants)Determines the reaction rate (kinetics). A lower barrier means a faster reaction.
Reaction Energy (ΔE) Energy(Products) - Energy(Reactants)Determines the overall energy change (thermodynamics). Negative values are favorable.
Free Energy (ΔG) Includes enthalpy and entropy contributionsThe ultimate predictor of reaction spontaneity under specific conditions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, offering insights into how a ligand, such as a derivative of this compound, might bind to a biological target and how stable the resulting complex is. Docking predicts the preferred orientation of a molecule within a target's binding site, while MD simulations provide a view of the dynamic evolution of the complex over time.

Molecular docking studies on various derivatives of the thiazole scaffold have been performed to elucidate their binding modes with a range of protein targets. These studies are crucial for understanding the structural basis of their biological activity. For instance, derivatives are often evaluated against enzymes like cyclooxygenases (COX), dihydropteroate synthase (DHPS), and various protein kinases, which are important targets in cancer and infectious diseases nih.govnih.govbiointerfaceresearch.com.

The primary interactions governing the binding of these ligands to protein active sites typically include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. Docking studies of N-substituted thiazole derivatives with the FabH enzyme, for example, revealed multiple hydrogen bond interactions that were key to their binding wjarr.com.

Hydrophobic Interactions: Lipophilic parts of the molecule, such as phenyl rings or alkyl groups, often interact with hydrophobic pockets in the protein. Thiazole carboxamide derivatives targeting COX enzymes have shown interactions with hydrophobic channels within the active site nih.gov.

Pi-Alkyl and Pi-Cation Interactions: The aromatic thiazole ring itself can participate in various non-covalent interactions with amino acid residues of the target protein semanticscholar.org.

Following docking, molecular dynamics simulations are frequently employed to assess the stability of the predicted ligand-protein complex. These simulations model the movement of atoms over time, confirming whether the key interactions identified in docking are maintained. Studies on thiazole-based hydrazones targeting the Epidermal Growth Factor Receptor (EGFR) have used MD simulations to confirm the stability and conformational behavior of the compounds within the binding site nih.gov. While interactions with proteins are the most commonly studied, some complex ligands containing thiazole moieties have also been investigated for their ability to interact with DNA, typically through end-stacking on G-quadruplex structures or partial intercalation nih.gov.

Derivative ClassBiological TargetKey Interacting Residues/MoietiesInteraction TypesReference
Thiazole CarboxamidesCOX-1 / COX-2Hydrophobic channel residuesHydrophobic interactions, van der Waals forces nih.gov
Quinoline-ThiazolesProtein (PDB ID: 2BTF)ASP157, GLU214, GLY156, MET305Attractive charge, Conventional hydrogen bond, Pi-Alkyl semanticscholar.org
Isatin-ThiazolesEGFRNot specifiedHydrogen bonds, Hydrophobic interactions nih.gov
N-substituted ThiazolesFabH Inhibitor (PDB ID: 3iL9)Not specifiedHydrogen bonds (4-10 interactions observed) wjarr.com

Beyond predicting the binding pose, computational methods aim to quantify the strength of the interaction through binding affinity predictions. Docking scores provide a preliminary estimate, with more negative values suggesting stronger binding. For example, docking of quinoline-thiazole derivatives against the 2BTF protein yielded binding scores of -7.6 and -7.9 kcal/mol for active compounds semanticscholar.org. Similarly, N-substituted thiazole derivatives showed high mol dock scores ranging from -102.612 to -144.236 against the FabH inhibitor target wjarr.com.

For more accurate estimations, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy (ΔG_bind) from MD simulation trajectories. In a study on thiazole carboxamide derivatives targeting COX enzymes, MM/GBSA calculations yielded ΔG_bind values ranging from -43.39 to -70.72 kcal/mol nih.gov. These quantitative predictions are vital for ranking compounds and building mechanistic hypotheses. For instance, the superior potency of a specific thiazole derivative (compound 2b) against COX was attributed to its bulky lipophilic t-butyl group, which was hypothesized to form stronger hydrophobic interactions within the enzyme's active site compared to other derivatives nih.gov. These computational predictions provide a rationale for observed biological activities and guide the synthesis of more potent analogues.

DerivativeTarget ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG_bind, kcal/mol)Reference
Compound 2a (Thiazole Carboxamide)COX-1Not specified-50.75 nih.gov
Compound 2b (Thiazole Carboxamide)COX-1Not specified-43.39 nih.gov
Compound 2j (Thiazole Carboxamide)COX-1Not specified-58.33 nih.gov
Compound 2a (Thiazole Carboxamide)COX-2Not specified-58.07 nih.gov
Compound 2b (Thiazole Carboxamide)COX-2Not specified-70.72 nih.gov
Compound 2j (Thiazole Carboxamide)COX-2Not specified-62.94 nih.gov
Compound 1b (Quinoline-Thiazole)Protein (PDB ID: 2BTF)-7.6Not specified semanticscholar.org
Compound 3b (Quinoline-Thiazole)Protein (PDB ID: 2BTF)-7.9Not specified semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Perspective)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, 2D and 3D-QSAR studies are essential for identifying the key molecular features that govern their potency and for predicting the activity of novel, unsynthesized compounds imist.ma.

The 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. These models are built using a 'training set' of molecules with known activities. The resulting models are then validated for their statistical quality and predictive power using a 'test set' of compounds not used in model generation.

Key statistical parameters used to validate QSAR models include:

q² (or Q²): The cross-validated correlation coefficient, which indicates the internal predictive ability of the model.

r² (or R²): The non-cross-validated correlation coefficient, which shows the goodness of fit of the model to the training data.

r²_pred: The predictive correlation coefficient for the external test set, which measures the model's ability to predict the activity of new compounds.

For example, a 3D-QSAR study on thiazole derivatives as Hepatitis C Virus (HCV) NS5A inhibitors yielded a CoMFA model with a q² of 0.607 and an r² of 0.934, and a CoMSIA model with a q² of 0.516 and an r² of 0.960 eurekaselect.com. Similarly, a study on thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibitors produced CoMFA and CoMSIA models with good statistical quality (CoMFA: q² = 0.617, r² = 0.919; CoMSIA: q² = 0.638, r² = 0.919) imist.maresearchgate.net.

The output of these models is often visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to enhance or diminish activity. These maps guide medicinal chemists in designing new derivatives with improved potency by indicating favorable or unfavorable steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields eurekaselect.comimist.ma.

Derivative Series TargetQSAR Model Typeq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External Validation)Reference
HCV NS5A InhibitorsCoMFA0.6070.9340.713 eurekaselect.com
HCV NS5A InhibitorsCoMSIA0.5160.9600.939 eurekaselect.com
Mitotic Kinesin Eg5 InhibitorsCoMFA0.6170.9190.737 researchgate.net
Mitotic Kinesin Eg5 InhibitorsCoMSIA0.6380.9190.964 researchgate.net
PIN1 InhibitorsMLR0.630.760.78 imist.ma
α-glucosidase inhibitorsMLR (GFA)0.8610.9060.826 ufv.br

Applications of 5 Thiazolecarboxaldehyde in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of 5-Thiazolecarboxaldehyde makes it a fundamental component in the assembly of intricate molecular architectures. The aldehyde functional group provides a convenient handle for carbon-carbon bond formation, cyclization reactions, and the introduction of diverse functionalities.

Synthesis of Thiazole-Containing Natural Products and Analogues

The thiazole (B1198619) moiety is a privileged scaffold found in numerous natural products exhibiting a broad spectrum of bioactivities. nih.goveurekaselect.comresearchgate.netnih.gov While direct total synthesis of these natural products often involves complex multi-step sequences, this compound and its derivatives are instrumental in the synthesis of structural analogues and core fragments. The aldehyde allows for modifications and the construction of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the aldehyde can be engaged in Wittig-type reactions to introduce alkenyl chains or undergo reductive amination to append amine-containing side chains, mimicking the structures of more complex natural products.

Construction of Fused and Bridged Heterocyclic Systems

This compound is a key starting material for the construction of fused and bridged heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The aldehyde group can participate in condensation reactions with various binucleophiles to generate annulated ring systems. For example, reaction with compounds containing active methylene (B1212753) groups and amino functionalities can lead to the formation of thiazolopyridines and other fused N,S-heterocycles. frontiersin.org This strategy provides an efficient pathway to novel polycyclic aromatic systems with tailored electronic and photophysical properties. The synthesis of fused-thiazole derivatives from natural products like cholestenone and progesterone highlights the utility of incorporating the thiazole ring to generate libraries of bioactive compounds. nih.govrsc.org

Precursor for Advanced Pharmaceutical Intermediates (e.g., Cefditoren pivoxil)

One of the most significant industrial applications of a this compound derivative is in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil. chemicalbook.commedkoo.com Specifically, 4-methyl-5-thiazolecarboxaldehyde is a crucial intermediate for constructing the (Z)-2-(4-methylthiazol-5-yl)ethenyl side chain at the C-3 position of the cephem nucleus. google.comnih.govresearchgate.net This is typically achieved through a Wittig reaction, where the aldehyde reacts with a phosphorus ylide attached to the cephalosporin core. google.com This reaction demonstrates the aldehyde's utility in forming specific geometric isomers, which is often critical for pharmacological activity.

  Table 1: Role of 4-Methyl-5-thiazolecarboxaldehyde in Cefditoren Pivoxil Synthesis
PrecursorReaction TypeKey Intermediate FormedFinal Product4-Methyl-5-thiazolecarboxaldehydeWittig Reaction7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA)Cefditoren pivoxil

Development of Novel Ligands in Coordination Chemistry

The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses excellent coordinating properties. This compound is frequently used as a starting material to synthesize more elaborate ligands for the complexation of various metal ions.

Synthesis and Characterization of Metal-Thiazole Complexes

This compound is readily converted into a wide range of Schiff base ligands through condensation reactions with primary amines. orientjchem.orgresearchgate.netbhu.ac.in These Schiff bases, containing the thiazole ring and an imine (C=N) group, act as versatile chelating agents for transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). ijper.orgijper.orgresearchgate.net The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure, geometry, and bonding. nih.gov Spectral analyses often indicate octahedral or square planar geometries for these complexes, which are typically stable at room temperature. ijper.orgresearchgate.net

  Table 2: Common Techniques for Characterizing Metal-Thiazole Complexes
TechniqueInformation ObtainedFT-IR SpectroscopyConfirmation of imine (C=N) bond formation and its coordination to the metal center; presence of M-N and M-O bonds.UV-Visible SpectroscopyProvides information on the electronic transitions and helps in assigning the geometry of the complex (e.g., octahedral, tetrahedral).¹H NMR SpectroscopyElucidation of the ligand structure and confirmation of complex formation through chemical shift changes upon coordination.Mass Spectrometry (ESI-MS)Determination of the molecular weight of the ligand and the complex, confirming the stoichiometry.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIxXgE293Y7LkptIpOm6aZZiid5wySfOMx3xAhDgWcETbOWsXXZ4SFQAYEMr5XvXyohi9wm3RSNmAboTJx5ZlQ1rfVOiHA_rX_Y-k89S1pkmWSQTeDlOQTCeASqxO5SpbcVw4vjvgYPbKaRMEetafVu45r2IRZIO4%3D)]Molar ConductanceIndicates the electrolytic or non-electrolytic nature of the complexes in solution.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIxXgE293Y7LkptIpOm6aZZiid5wySfOMx3xAhDgWcETbOWsXXZ4SFQAYEMr5XvXyohi9wm3RSNmAboTJx5ZlQ1rfVOiHA_rX_Y-k89S1pkmWSQTeDlOQTCeASqxO5SpbcVw4vjvgYPbKaRMEetafVu45r2IRZIO4%3D)]Magnetic SusceptibilityHelps in determining the geometry of the complex based on the number of unpaired electrons.

Catalytic Applications of Thiazole-Derived Metal Complexes

Metal complexes derived from thiazole-based ligands have shown significant promise in catalysis. bhu.ac.in The electronic properties of the thiazole ring can influence the Lewis acidity and redox potential of the coordinated metal center, thereby tuning its catalytic activity. These complexes have been investigated for their ability to catalyze various organic reactions, including oxidation and polymerization. The flexibility in designing the ligand structure by choosing different amines to react with this compound allows for the fine-tuning of the catalyst's performance for specific applications. For example, certain thiazole-derived complexes have demonstrated notable catalytic activity in reactions that mimic biological enzymatic processes. researchgate.netasianpubs.org

Applications in Materials Science

The unique chemical characteristics of this compound make it a valuable precursor in the synthesis of materials with specific functions, particularly in the realm of materials science.

Organic Optoelectronics

While direct applications of this compound in commercial organic optoelectronic devices are not extensively documented, its derivatives, particularly Schiff bases, are recognized for their potential in this field. The condensation reaction between an aldehyde, such as this compound, and a primary amine to form a Schiff base (or imine) is a straightforward method to create conjugated systems that are essential for optoelectronic applications. nih.govspast.org

The photophysical properties of these thiazole-based Schiff bases, including their fluorescence quantum yield, molar extinction coefficient, and Stokes shift, are key parameters that are investigated to determine their suitability for applications like dye-sensitized solar cells (DSSCs). spast.org The imine linkage extends the π-conjugation of the molecule, which can lead to desirable light absorption and emission properties. nih.gov The electronic properties of such molecules can be fine-tuned by selecting different amine precursors to react with this compound, thereby altering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Furthermore, the general reactivity of aldehydes in olefination reactions, such as the Knoevenagel condensation, Wittig reaction, or Horner-Wadsworth-Emmons reaction, provides synthetic routes to vinyl-substituted thiazole derivatives. organic-chemistry.orgrsc.org These reactions are fundamental in creating the conjugated backbones of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). organic-chemistry.orgnih.gov

Table 1: Potential Optoelectronic Applications of this compound Derivatives

Application Area Key Molecular Structure Synthetic Reaction Relevant Properties
Dye-Sensitized Solar Cells (DSSCs) Thiazole-based Schiff bases Condensation Light absorption, electron injection
Organic Light-Emitting Diodes (OLEDs) Conjugated oligomers/polymers Knoevenagel, Wittig, HWE Electroluminescence, charge transport

Polymer Chemistry and Functional Materials

In polymer chemistry, this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The aldehyde functionality allows for its participation in various polymerization reactions. For instance, polycondensation with diamines can yield poly(azomethine)s or polyimines, which are classes of conjugated polymers. These polymers are of interest for their thermal stability and semiconductor properties.

Although specific examples of large-scale polymerization of this compound are not prevalent in the reviewed literature, the synthesis of coordination polymers using Schiff base derivatives of a similar compound, 2-thiazolecarboxaldehyde (B150998), has been reported. nih.govcnr.it This suggests a viable pathway for creating polymeric materials from this compound. For example, a Schiff base ligand derived from 2-thiazolecarboxaldehyde and p-xylylenediamine was used to synthesize one-dimensional coordination polymers with Cu(I) and Ag(I) ions. nih.govcnr.it These materials can be considered functional as they exhibit interactions with DNA and RNA, indicating potential for biological applications. nih.govcnr.it

The incorporation of the thiazole moiety into a polymer backbone can impart specific properties such as thermal resistance, and the ability to coordinate with metal ions, leading to materials with applications in catalysis, sensing, or as antimicrobial agents. nih.govcnr.it

Supramolecular Assemblies and Self-Assembled Systems

A significant application of this compound in materials science is in the formation of supramolecular assemblies and self-assembled systems, primarily through the synthesis of Schiff base ligands and their subsequent coordination with metal ions.

Detailed research has demonstrated the synthesis of a Schiff base ligand, designated as L1, through the condensation of 2-thiazolecarboxaldehyde with p-xylylenediamine. nih.govcnr.it This ligand was then utilized to create one-dimensional coordination polymers, {[CuL1]PF₆}n (Polymer1) and {[AgL1]BF₄}n (Polymer2), through self-assembly with Cu(I) and Ag(I) salts, respectively. nih.govcnr.it The structural characterization of these polymers was carried out using techniques such as X-ray crystallography, ¹H NMR, and ESI-MS. nih.gov

These supramolecular structures are considered functional materials. Spectroscopic studies, including UV-Vis, combined with molecular docking calculations, revealed that the thiazolecarboxaldehyde-derived ligand L1 can bind to calf-thymus DNA (CT-DNA) with a higher affinity than to RNA. nih.govcnr.it The binding mechanism is suggested to be different from simple intercalation and involves the thiazole ring in molecular recognition. nih.govcnr.it Furthermore, the silver(I) coordination polymer, Polymer2, was found to be more effective at inhibiting bacterial proliferation than the free Ag(I) salt, highlighting its potential as an antimicrobial material. nih.govcnr.it

Table 2: Characterization of a Supramolecular System Derived from a Thiazolecarboxaldehyde Schiff Base

Component Formula/Designation Synthesis Method Characterization Techniques Key Finding
Schiff Base Ligand L1 Condensation of 2-thiazolecarboxaldehyde and p-xylylenediamine X-ray, ¹H NMR, ¹³C NMR, Elemental Analysis Forms stable ligand for coordination
Copper(I) Polymer {[CuL1]PF₆}n (Polymer1) Self-assembly with Cu(I) salt X-ray, ¹H NMR, ESI-MS One-dimensional coordination polymer

The ability of Schiff bases derived from thiazole aldehydes to form stable complexes with various metal ions opens up possibilities for designing a wide range of supramolecular architectures with diverse functionalities. ijper.org

Biological and Biochemical Interactions of 5 Thiazolecarboxaldehyde and Its Derivatives in Vitro and Mechanistic Studies

Antimicrobial Activity and Mechanistic Insights

The thiazole (B1198619) ring is a fundamental structural motif in a multitude of synthetic compounds that exhibit significant antimicrobial properties. jchemrev.com Derivatives of 5-Thiazolecarboxaldehyde have been the subject of extensive research to develop new and potent agents to combat microbial resistance. jchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their integration into the cell membranes of microbes, leading to cytoplasmic leakage and cell death. mdpi.com

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

For instance, a series of 2,4-disubstituted 1,3-thiazole derivatives showed notable in vitro antibacterial properties, with analogues containing nitro groups exhibiting activity against Bacillus subtilis and E. coli. mdpi.com Similarly, newly synthesized heteroaryl(aryl) thiazole derivatives displayed moderate to good antibacterial activity, with one compound in a study showing MIC values ranging from 0.23 to 0.70 mg/mL against a panel of bacteria. nih.gov Certain thiazole-based Schiff base compounds have also shown favorable activity against Gram-negative E. coli and Gram-positive S. aureus. jchemrev.com In some cases, the antibacterial potency of thiazole derivatives has been found to be comparable or even superior to standard drugs like ampicillin. nih.gov For example, thiazolyl hydrazone derivatives have shown notable activity against Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli. benthamdirect.com

Antibacterial Activity of Selected Thiazole Derivatives

Compound Series/DerivativeGram-Positive BacteriaActivity (MIC)Gram-Negative BacteriaActivity (MIC)Reference
Heteroaryl(aryl) thiazoles (Compound 3)S. aureus, B. subtilis0.23–0.70 mg/mLE. coli, P. aeruginosa0.23–0.70 mg/mL nih.gov
Thiazole-based Schiff base (Compound 59)S. aureusZone of inhibition: 15.00 mm @ 200 µg/mLE. coliZone of inhibition: 14.40 mm @ 200 µg/mL jchemrev.com
Thiazolyl hydrazone (Compound 7)E. faecalisNotable ActivityP. aeruginosa, E. coliNotable Activity benthamdirect.com
Thiourea derivative (35) & 4-nitrobenzamide (38)S. aureusPotent InhibitionE. coli, K. pneumoniaePotent Inhibition ekb.eg

Thiazole derivatives are also recognized for their potent antifungal capabilities, particularly against clinically relevant yeasts and molds. nih.gov The mechanism of action is often linked to the inhibition of enzymes crucial for fungal cell wall integrity. nih.gov

Numerous studies have confirmed the efficacy of these compounds against Candida species, which are responsible for candidiasis. nih.govnih.gov A series of newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov This level of activity was comparable and, in some cases, superior to the standard antifungal drug nystatin. nih.gov Other research has highlighted thiazole derivatives with antifungal activity against C. albicans and Aspergillus niger that is comparable to fluconazole. jchemrev.comijirmf.com For instance, one study found a particular 4-(4-bromophenyl)-thiazol-2-amine derivative to be the most effective against A. niger, while another derivative from the same series showed substantial activity against C. albicans. jchemrev.com

Antifungal Activity of Selected Thiazole Derivatives

Compound Series/DerivativeFungal StrainActivity (MIC)Reference
Thiazole-cyclopropane derivativesCandida albicans (clinical isolates)0.008–7.81 µg/mL nih.govnih.gov
Heteroaryl(aryl) thiazole (Compound 9)C. albicans, A. fumigatus, T. viride0.06–0.23 mg/mL nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (43b)Aspergillus niger16.2 µM jchemrev.com
4-(4-bromophenyl)-thiazol-2-amine derivative (43d)Candida albicans15.3 µM jchemrev.com

The antimicrobial effects of thiazole derivatives are attributed to their ability to inhibit essential microbial enzymes and disrupt key cellular processes. ekb.egnih.gov Type II topoisomerase enzymes, including DNA gyrase and topoisomerase IV, are primary targets. ekb.egnih.gov These enzymes are crucial for bacterial DNA replication and are highly conserved, making them ideal targets for broad-spectrum antibiotics. nih.gov

Molecular docking studies have predicted that the antibacterial action of some thiazole derivatives stems from the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov For antifungal activity, inhibition of 14α-lanosterol demethylase, an enzyme essential for ergosterol synthesis in the fungal cell membrane, is a probable mechanism. nih.gov Other identified targets include tryptophanyl-tRNA synthetase (TrpRS), an enzyme vital for protein synthesis. nih.gov Additionally, some thiazole-quinolinium derivatives have been shown to target the FtsZ protein, a key component in bacterial cell division. rsc.orgnih.gov By stimulating FtsZ polymerization, these compounds disrupt the formation of the Z-ring, which is necessary for cytokinesis, ultimately leading to bactericidal effects. rsc.orgnih.gov

Antineoplastic Activity in Cellular Models

Thiazole-based compounds have emerged as a promising scaffold in the discovery of anticancer drugs, with several approved drugs and clinical candidates featuring this heterocyclic system. mdpi.comjptcp.com Research has focused on synthesizing and evaluating novel derivatives for their cytotoxic effects against various human cancer cell lines. researchgate.netisofts.kiev.ua

Derivatives of thiazole have demonstrated a wide range of cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and non-small cell lung cancer (A549). researchgate.netmdpi.comresearchgate.netnih.gov

In one study, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity. mdpi.com Certain compounds showed good inhibitory effects against the A549 cell line at a concentration of 5 µg/mL, with one derivative achieving 48% inhibition. mdpi.com Another study on thiazole–amino acid hybrid derivatives found several compounds with strong cytotoxic activity against A549, HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range, comparable or superior to the standard drug 5-fluorouracil. nih.gov Similarly, studies on HepG-2 cells have identified thiazole derivatives with significant cytotoxic effects, with some compounds showing IC₅₀ values as low as 4.7 ug/ml. researchgate.netekb.eg

Cytotoxicity of Selected Thiazole Derivatives

Compound Series/DerivativeCancer Cell LineActivity (IC₅₀)Reference
Thiazole-phenylalanine hybrid (5a)A549 (Lung)8.02 µM nih.gov
Thiazole-valine hybrid (5f)A549 (Lung)5.73 µM nih.gov
Thiazole-tryptophan hybrid (5ad)A549 (Lung)8.51 µM nih.gov
Compound CP1HepG-2 (Liver)11 µg/mL ekb.eg
Compound CP2HepG-2 (Liver)18 µg/mL ekb.eg
Thiazole-naphthalene derivative (5b)A549 (Lung)0.97 µM nih.gov

The anticancer effects of thiazole derivatives are often linked to their ability to interfere with critical cellular machinery and signaling pathways that are dysregulated in cancer.

Inhibition of Microtubule Formation: Microtubules are essential components of the cytoskeleton involved in cell division, and they represent a key target for anticancer agents. nih.gov Certain thiazole derivatives function as tubulin polymerization inhibitors. nih.gov For example, a novel series of thiazole-naphthalene derivatives was found to disrupt microtubule dynamics. nih.gov The most active compound from this series significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM and was shown to bind to the colchicine binding site of tubulin. nih.gov This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. nih.gov

Inhibition of Enzyme-Linked Receptors (EGFR): The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a key role in cell growth and division and is often overexpressed in various cancers. jptcp.com Thiazole derivatives have been successfully designed as potent inhibitors of EGFR and other related kinases like HER2. mdpi.comnih.gov Several studies have reported new series of thiazole and imidazo[2,1-b]thiazole derivatives that act as dual EGFR/HER2 kinase inhibitors. nih.gov For instance, compounds 39 and 43 in one study were identified as potent dual inhibitors with IC₅₀ values in the nanomolar range (0.153 µM and 0.122 µM for EGFR, respectively). nih.gov Similarly, thiazolyl-pyrazoline derivatives have shown promising dual inhibitory activity against EGFR and HER2. mdpi.com These compounds function by binding to the active site of the kinase, preventing its activation and blocking downstream signaling pathways that promote cancer cell proliferation. mdpi.comjptcp.com

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of this compound have demonstrated significant potential in the modulation of cellular processes leading to apoptosis and cell cycle arrest in various cancer cell lines. In vitro studies have shown that these compounds can trigger programmed cell death and interfere with the normal progression of the cell cycle, highlighting their potential as anticancer agents.

A notable study on thiazole derivatives revealed their ability to induce apoptosis and cause cell cycle arrest. For instance, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and an acetoxy derivative were synthesized and evaluated for their effects on MCF-7 and HepG2 cancer cell lines. One particular compound, 4c , exhibited potent antiproliferative activity with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. Mechanistic studies showed that this compound induced cell cycle arrest at the pre-G1 phase, with a significant increase in the percentage of apoptotic cells. In MCF-7 cells treated with compound 4c , the percentage of cells in the pre-G1 phase increased to 37.36% compared to 2.02% in untreated cells. Furthermore, the proportion of early and late apoptotic cells rose from 0.51% and 0.29% in the control group to 22.39% and 9.51%, respectively, in the treated group .

Similarly, a series of bis-thiazole derivatives were synthesized and screened for their cytotoxic activities. Compounds 5a-c , 5f-g , and 9 showed remarkable cytotoxic effects. Notably, compound 5f induced a substantial apoptotic cell death of 82.76% and was associated with cell cycle arrest at the G1 phase in KF-28 ovarian cancer cells researchgate.net. Another study investigating novel 2-amino-5-benzylthiazole derivatives found that they induced apoptosis in human leukemia cells. These compounds prompted the cleavage of PARP1 and caspase 3, increased the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), and decreased the level of the anti-apoptotic protein Bcl-2. This indicates that these thiazole derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis chemrxiv.org.

The pro-apoptotic potential of thiazole derivatives has also been observed in other studies. For example, a series of thiosemicarbazones and their thiazole derivatives were synthesized, and three of the thiazole compounds displayed cytotoxic activity against at least one tumor cell line with IC50 values ranging from 43-76 µM, while showing low cytotoxicity against normal Vero cells (IC50 > 100 µM). The most active of these compounds induced 91% DNA fragmentation in HL60 cells and 51% in MCF-7 cells, suggesting the induction of apoptosis researchgate.netresearchgate.net.

Interactive Data Table: Apoptotic and Cell Cycle Effects of this compound Derivatives

Compound Cell Line IC50 (µM) Cell Cycle Arrest Phase Key Apoptotic Events
4c MCF-7 2.57 ± 0.16 Pre-G1 Increased early and late apoptosis
4c HepG2 7.26 ± 0.44 - -
5f KF-28 Not specified G1 82.76% apoptotic cell death
Thiazole derivative HL60 43-76 Not specified 91% DNA fragmentation

Enzyme and Receptor Modulation Studies

Inhibition of Protein Tyrosine Phosphatases (PTP1B, MEG1, MEG2, VE-PTP)

Thiazole-containing compounds have been identified as inhibitors of various protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling pathways. A study focusing on thiazole-containing derivatives of rhodanine-3-alkanoic acids demonstrated their inhibitory activity against a panel of PTPs. Specifically, derivatives with a longer N-alkyl chain (undecanoic acid group) were effective inhibitors of PTP1B, MEG1, MEG2, and VE-PTP, with IC50 values in the low micromolar range. The inhibitory effect was found to be dependent on the substituent at the 2-position of the thiazole ring. The most effective compound in this series exhibited a competitive type of inhibition against VE-PTP researchgate.net.

Interactive Data Table: Inhibition of Protein Tyrosine Phosphatases by Thiazole Derivatives

Compound Class Target PTPs IC50 Range (µM) Type of Inhibition (VE-PTP)

Inhibition of Glutathione S-Transferases (GST, GSTA1-1)

The same study that identified PTP inhibitors also revealed the inhibitory potential of thiazole-containing rhodanine-3-alkanoic acids against Glutathione S-Transferases (GSTs). The derivatives with an undecanoic acid group at the N-3 position of the rhodanine scaffold were also found to be potent inhibitors of GST from equine liver and the human recombinant form GSTA1-1, with IC50 values in the low micromolar range. The inhibition of GST from equine liver by these compounds was determined to be of a mixed or non-competitive type with respect to the substrates glutathione or 1-chloro-2,4-dinitrobenzene (CDNB), respectively researchgate.net.

Interactive Data Table: Inhibition of Glutathione S-Transferases by Thiazole Derivatives

Compound Class Target GSTs IC50 Range (µM) Type of Inhibition (equine liver GST)

Interaction with Nuclear Receptors (e.g., PPARs, FFAR1)

While direct studies on this compound derivatives are limited, the broader class of thiazole-containing compounds, particularly thiazolidinediones, are well-known for their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in the regulation of metabolism. Some rhodanine derivatives, which share structural similarities with thiazolidinediones, are known to exert their biological effects, such as anti-hyperglycemic actions, through agonist activity against PPARs and Free Fatty Acid Receptor 1 (FFAR1) . This suggests a potential for this compound derivatives to also interact with these nuclear receptors, although specific studies are required to confirm this.

Other Biological Activities (e.g., Antioxidant, Neuroprotective)

Recent research has highlighted the antioxidant and neuroprotective potential of this compound derivatives. These activities are crucial in combating cellular damage caused by oxidative stress and in protecting neuronal cells from various insults.

Several studies have demonstrated the in vitro antioxidant properties of new thiazole derivatives. For instance, a series of thiazole-carboxamide derivatives were evaluated for their antioxidant activity, with some compounds exhibiting potent radical scavenging effects. In one study, the strongest antioxidant activity against the DPPH free radical was shown by compound LMH6 , with an IC50 value of 0.185 µM, which was significantly lower than the positive control, Trolox (IC50 of 3.10 µM) researchgate.net. Another study on phenolic thiazoles also reported important ABTS˙+ radical scavenging properties for the synthesized compounds, with some derivatives showing lower IC50 values than the standard antioxidant, ascorbic acid nih.gov.

In Vitro Neuroprotection against Cellular Stress (e.g., OGD, NMDA-induced cytotoxicity)

The neuroprotective effects of thiazole derivatives have been investigated in the context of cellular stress models. While direct evidence for this compound derivatives in oxygen-glucose deprivation (OGD) or N-methyl-D-aspartate (NMDA)-induced cytotoxicity models is not yet widely available, related thiazole compounds have shown promise. For example, a study on thiazole-carboxamide derivatives demonstrated their ability to modulate the biophysical properties of AMPA receptors, which are involved in excitatory neurotransmission. By acting as negative allosteric modulators, these compounds could potentially mitigate the excitotoxicity associated with conditions like stroke, which is often modeled in vitro using OGD and NMDA-induced cytotoxicity mdpi.com. Furthermore, thiazole sulfonamides have been shown to have neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in an in vitro model of Parkinson's disease, suggesting a broader neuroprotective potential for this class of compounds nih.gov. The general principle of using OGD to mimic ischemic cell death in vitro provides a valid model for testing the neuroprotective effects of new compounds nih.gov.

Biophysical Interaction Studies with Biomolecules

The interaction of small molecules with biological macromolecules is a cornerstone of drug discovery and molecular biology. Understanding these interactions at a biophysical level provides crucial insights into the mechanisms of action, pharmacokinetics, and pharmacodynamics of potential therapeutic agents. For derivatives of this compound, studies have focused on their binding characteristics with two primary biomolecules: deoxyribonucleic acid (DNA) and serum albumins. These investigations employ various spectroscopic and analytical techniques to elucidate the nature and strength of these interactions.

DNA Binding Characteristics and Modes

The ability of small molecules to bind to DNA can lead to the modulation of cellular processes such as replication and transcription, which is a key mechanism for many anticancer drugs. nih.gov Derivatives of this compound have been investigated for their potential to interact with DNA, with studies revealing diverse binding modes and affinities.

Research into novel thiazole-based cyanoacrylamide derivatives has demonstrated their affinity for calf thymus DNA (CT-DNA). nih.gov Spectroscopic analysis, particularly UV-Vis spectroscopy, is a common method to determine the binding characteristics. The binding constant (Kb) is a key parameter derived from these studies, indicating the strength of the interaction between the small molecule and DNA. For two such derivatives, compounds 3b and 3c , the binding constants were determined to be 6.68 × 104 M−1 and 1.19 × 104 M−1, respectively, indicating good binding characteristics. nih.gov

The mode of binding is another critical aspect of these interactions. Generally, small molecules can interact with DNA through intercalation (inserting between base pairs), groove binding (fitting into the minor or major groove), or electrostatic interactions. Viscosity measurements of DNA solutions in the presence of a ligand can help distinguish between these modes. A significant increase in viscosity suggests an intercalative mode, as it lengthens the DNA helix. actascientific.com In contrast, molecules that bind in the grooves of DNA, or through non-classical intercalation, cause a less pronounced or no change in viscosity. actascientific.com For some thiazole derivatives, viscosity experiments have shown a gradual increase in the relative viscosity of CT-DNA with increasing concentrations of the compounds, suggesting an intercalative binding mode. actascientific.com

Furthermore, molecular docking studies provide theoretical insights into the preferred orientation and interaction sites of these compounds with DNA. actascientific.com For instance, docking studies with a B-DNA dodecamer have shown strong interactions between thiazole derivatives and the DNA, with binding energies indicating stable complex formation. actascientific.com Some thiazole-based compounds have been specifically designed as minor groove binders, demonstrating potent biological activity. nih.gov These studies collectively indicate that thiazole derivatives can effectively bind to DNA through various mechanisms, a characteristic that is pivotal for their potential therapeutic applications.

Table 1: DNA Binding Constants of Selected Thiazole Derivatives

Compound Binding Constant (Kb) (M-1) Method Reference
Thiazole-based cyanoacrylamide 3b 6.68 × 104 UV-Vis Spectroscopy nih.gov
Thiazole-based cyanoacrylamide 3c 1.19 × 104 UV-Vis Spectroscopy nih.gov

Protein Binding Studies (e.g., Serum Albumins like BSA)

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the blood plasma. nih.gov They play a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs. nih.govnih.gov Therefore, studying the interaction of potential drug candidates with serum albumins is essential for understanding their pharmacokinetic profile.

The interaction between thiazole derivatives and BSA has been explored using spectroscopic techniques, primarily fluorescence and UV-Vis spectroscopy. nih.gov BSA has intrinsic fluorescence due to its tryptophan residues. mdpi.com The quenching of this fluorescence upon the addition of a ligand can provide information about the binding mechanism, binding constants, and the number of binding sites. nih.govmdpi.com

Studies on thiazolopyrimidine analogues have shown that they can quench the intrinsic fluorescence of BSA through a static quenching mechanism, which implies the formation of a ground-state complex between the thiazole derivative and the protein. nih.gov The binding constants (Ka) and the number of binding sites (n) can be calculated from the fluorescence quenching data at different temperatures.

The thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can also be determined from temperature-dependent binding studies. These parameters provide insights into the forces driving the interaction. For instance, a negative ΔG° indicates a spontaneous binding process. mdpi.com The signs and magnitudes of ΔH° and ΔS° can help to identify the primary intermolecular forces, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions, that stabilize the complex. nih.govmdpi.com For the interaction between thiazolopyrimidines and BSA, the primary driving forces have been identified as van der Waals forces and hydrogen bonds. nih.gov

Table 2: Thermodynamic Parameters for the Interaction of a Thiazolopyrimidine Analogue with BSA

Parameter Value Temperature (K)
Binding Constant (Ka) (L·mol-1) Data not available in snippets
Number of binding sites (n) ~1
ΔG° (kJ·mol-1) Negative (Indicates spontaneity) 298/303/308
ΔH° (kJ·mol-1) Negative
ΔS° (J·mol-1·K-1) Negative

Note: Specific numerical values for Ka, ΔG°, ΔH°, and ΔS° were not available in the provided search snippets, but the qualitative nature of the interactions was described.

Advanced Analytical Methodologies for 5 Thiazolecarboxaldehyde

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components of a mixture. For 5-Thiazolecarboxaldehyde, several chromatographic methods are employed, each offering distinct advantages depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. The separation is achieved by pumping a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase).

The choice of stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed, typically using a nonpolar stationary phase such as C18-bonded silica. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol.

A key advantage of HPLC is its compatibility with a variety of detectors:

UV-Visible Spectroscopy (UV-Vis): The thiazole (B1198619) ring in this compound contains a chromophore that absorbs ultraviolet light, making UV-Vis detection a straightforward and robust method for quantification mdpi.com.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak purity assessment and compound identification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, which is discussed in section 8.2.1.

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile and WaterElution of the analyte from the column
Flow Rate 1.0 mL/minControls retention time and separation efficiency
Detection UV at a specific wavelength (e.g., 254 nm)Quantification of the analyte
Injection Volume 5-20 µLIntroduction of the sample into the system

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. Given its boiling point (92-94 °C at 16 mmHg), this compound is sufficiently volatile for GC analysis sigmaaldrich.comsigmaaldrich.com. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (carrier gas), interacts with the stationary phase lining the column.

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint" that can be used for definitive identification by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST) scholarsresearchlibrary.com. The fragmentation pattern of this compound in the mass spectrometer provides structural information, confirming its identity scirp.orgnih.gov.

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)Separation of volatile compounds
Carrier Gas Helium or HydrogenTransports the analyte through the column
Inlet Temperature 250 °CEnsures rapid vaporization of the sample
Oven Program Temperature gradient (e.g., 50 °C to 280 °C)Controls the elution and separation
Ionization Mode Electron Impact (EI) at 70 eVFragmentation of the molecule for identification

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field wikipedia.org. Analytes are separated based on differences in their electrophoretic mobility, which is dependent on their charge-to-size ratio. While conventional CE is ideal for charged species, this compound is a neutral molecule under typical pH conditions.

To analyze neutral compounds like this, a modified CE technique called Micellar Electrokinetic Chromatography (MEKC) is used. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer solution above its critical micelle concentration. These micelles create a pseudo-stationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. Detection is often performed using UV-Vis absorbance or by coupling the capillary to a mass spectrometer wikipedia.orgbio-rad.com. CE methods are known for their high efficiency, rapid analysis times, and minimal sample consumption nih.govnih.gov.

Mass Spectrometry for Trace Analysis in Complex Matrices

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, especially when low detection limits and high specificity are required. It is often coupled with a chromatographic separation technique to handle complex samples lcms.cz.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry measurlabs.com. This hyphenated technique is the gold standard for trace quantitative analysis in complex matrices such as biological fluids, environmental samples, and food products bevital.nobundesumweltministerium.de.

After separation on the LC column, the analyte enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is ionized. In the first stage of the tandem mass spectrometer, a specific ion corresponding to the analyte (the precursor ion) is selected. This ion is then fragmented, and a specific fragment ion (the product ion) is monitored in the second stage. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and significantly reduces background noise, enabling quantification at very low concentrations nih.gov.

StageProcessDescription
LC Separation ChromatographyIsolates this compound from other matrix components.
Ionization Electrospray (ESI)Generates charged molecules (ions) of the analyte.
MS1 (First Analyzer) Precursor Ion SelectionSelects only the ion with the mass-to-charge ratio of this compound.
Collision Cell FragmentationThe selected ion is broken into characteristic fragment (product) ions.
MS2 (Second Analyzer) Product Ion SelectionMonitors one or more specific fragment ions, ensuring high specificity.

The accuracy of quantitative analysis by mass spectrometry can be affected by variations in sample preparation, injection volume, and matrix effects (where other components in the sample suppress or enhance the analyte's signal). To correct for these variations, an internal standard is used.

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte. A SIL version of this compound would be synthesized to contain one or more heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H) szabo-scandic.com. This labeled compound is chemically identical to the analyte and will behave in the exact same way during sample extraction, chromatography, and ionization nih.gov. However, it has a higher mass and can be distinguished from the unlabeled analyte by the mass spectrometer lumiprobe.com.

By adding a known amount of the SIL internal standard to every sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if signal suppression or enhancement occurs, leading to highly accurate and precise measurements nih.gov.

Spectrophotometric Methods (e.g., UV-Vis, Fluorescence) for Analysis of Derivatives

The analysis of this compound can be effectively carried out through the spectrophotometric examination of its derivatives. The aldehyde group in this compound is a reactive site that readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This derivatization is a key strategy, as the resulting conjugated systems often exhibit distinct and analytically useful properties in UV-Visible (UV-Vis) and fluorescence spectroscopy.

The formation of these derivatives, which extends the conjugated π-system of the molecule, typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the parent aldehyde and amine. This shift to a longer wavelength allows for more selective and sensitive detection, as it moves the absorption peak away from potential interferences that absorb in the shorter UV region. For instance, the reaction of aromatic aldehydes with aromatic amines can produce Schiff bases with absorption maxima well into the visible range.

Fluorescence spectroscopy offers an even more sensitive method for the analysis of this compound derivatives. While this compound itself is not intrinsically fluorescent, many of its Schiff base derivatives are. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the structure of the derivative. The introduction of different substituents on the amine part of the Schiff base allows for the fine-tuning of these properties. Aromatic aldehyde Schiff bases, in particular, are known to show excellent photoluminescence properties. The fluorescence spectra of such compounds can exhibit red-shifts with an increase in electron delocalization within the conjugated system, potentially making them useful as fluorescent materials. nih.gov

The analytical utility of this derivatization approach lies in the ability to generate a measurable signal (color or fluorescence) that is directly proportional to the concentration of the initial aldehyde. By reacting this compound with a specific amine, a unique derivative with known spectrophotometric characteristics can be formed and subsequently quantified.

Below is a table illustrating the spectrophotometric properties of various thiazole and aromatic Schiff base derivatives, demonstrating the range of absorption and emission maxima that can be achieved through derivatization.

Derivative TypeCompound/DerivativeSolventAbsorption Max (λmax) (nm)Emission Max (λem) (nm)
Thiazole Derivative5-N-Arylaminothiazole with Pyridyl GroupToluene387482
Thiazole Derivativem-(2-thiazolyl) benzoic acidWater262348 scientificarchives.com
Aromatic Schiff BaseDerivative of 4,4'-diaminobiphenylMethanol353 - 416Not Specified
Julolidine-based Schiff BaseReceptor 1 with Al³⁺Methanol/Buffer475Not Specified

This table is illustrative and includes data for thiazole derivatives and aromatic Schiff bases to demonstrate the principles of spectrophotometric analysis of such compounds.

Development of Chemical Sensors and Biosensors for Specific Detection

The development of chemical sensors and biosensors for the specific detection of this compound is an area with potential for significant advancement. While the current body of scientific literature does not describe sensors specifically designed for this compound, the principles of chemical and biosensor design can be applied to create such analytical tools.

Chemical sensors for aldehydes are often based on reactions that lead to a measurable change in an optical or electrochemical signal. For instance, fluorescent probes have been developed for the detection of various aldehydes. nih.govrsc.org These probes typically consist of a fluorophore and a reactive site that selectively binds with the aldehyde. This interaction can cause a "turn-on" or "turn-off" of the fluorescence signal, or a shift in the emission wavelength. A similar strategy could be employed for this compound, where a probe is designed to react specifically with its aldehyde group. The thiazole ring itself is an intrinsically fluorescent heterocycle, and its derivatives have been utilized in the creation of luminescent coordination polymers and metal-organic frameworks (MOFs) for sensing applications. scientificarchives.com This suggests that the this compound moiety could be incorporated into the structure of a chemical sensor, where its interaction with a target analyte would modulate its inherent spectroscopic properties.

Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled with a transducer to generate a signal. For the detection of this compound, an enzyme that specifically recognizes and metabolizes this compound could be immobilized on an electrode. The enzymatic reaction would consume the substrate and could produce an electroactive species or a change in pH, which can be measured electrochemically. While biosensors have been developed for other C1 compounds like formaldehyde and methanol, specific biosensors for this compound have not yet been reported. semanticscholar.org

The development of such sensors would require the design of a recognition element with high selectivity for this compound to avoid interference from other structurally similar aldehydes. The sensitivity of the sensor, often expressed as the limit of detection (LOD), would also be a critical parameter to optimize.

Future Directions and Emerging Research Avenues for 5 Thiazolecarboxaldehyde

Exploration of Unconventional Synthetic Routes

While traditional methods for the synthesis of 5-Thiazolecarboxaldehyde are well-established, the future lies in the development of more efficient, sustainable, and unconventional synthetic strategies. A notable advancement in this area is the Dess-Martin periodinane (DMP) reagent-mediated cascade annulation of tertiary enaminones with potassium thiocyanate (B1210189). This novel approach involves a sequence of hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and subsequent thiazole (B1198619) annulation. A key feature of this method is the dual role of DMP, which not only facilitates free radical thiocyanation but also protects the newly formed formyl group, leading to the selective formation of this compound.

Design and Discovery of New Chemical Reactivity Profiles

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, and future research will undoubtedly uncover novel reactivity profiles. Beyond its established role in forming amides and participating in multicomponent reactions, there is growing interest in exploring its utility in asymmetric synthesis and as a partner in novel C-H activation reactions. The electronic nature of the thiazole ring can influence the reactivity of the aldehyde group in unexpected ways, opening doors to the discovery of new catalytic systems and reaction pathways. For instance, the synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives highlights the versatility of the carboxylate intermediate derived from this compound in creating libraries of bioactive compounds mdpi.com. The exploration of its reactivity in the synthesis of complex heterocyclic systems, such as thiazole-fused quinazolinones, further underscores its potential as a versatile building block nih.gov.

Advanced Computational Modeling for De Novo Design

The integration of advanced computational modeling is set to revolutionize the de novo design of novel this compound derivatives with tailored biological activities. Structure-based de novo design has already proven successful in the development of aminothiazole-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases nih.gov. By utilizing the three-dimensional structure of the target protein, computational algorithms can generate novel molecular scaffolds that are predicted to have high binding affinity and selectivity.

Furthermore, computational methods are being employed to design and understand the binding modes of thiazole-based compounds with various biological targets. For example, molecular docking studies have been instrumental in elucidating the interaction of thiazole-based stilbene analogs with the DNA topoisomerase IB-DNA complex, providing a rationale for their potent inhibitory activity mdpi.com. As computational power and algorithm accuracy continue to improve, we can expect the accelerated discovery of this compound-based drug candidates for a wide range of diseases.

Research AreaComputational TechniqueApplication
Drug DiscoveryStructure-Based De Novo DesignDesign of novel p38 MAP kinase inhibitors nih.gov.
Mechanistic StudiesMolecular DockingElucidating the binding mode of Topoisomerase IB inhibitors mdpi.com.
Lead OptimizationPharmacophore ModelingGuiding the synthesis of more potent and selective analogs.
ADMET PredictionQSAR ModelingPredicting the absorption, distribution, metabolism, excretion, and toxicity of new derivatives.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large libraries of compounds for drug discovery and materials science has spurred the integration of this compound into automated and high-throughput synthesis platforms. Continuous flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step reactions.

A prime example is the automated, multistep continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones nih.gov. This process combines a Hantzsch thiazole synthesis, a deketalization step, and a Biginelli multicomponent reaction in a single, uninterrupted sequence, generating complex molecules in minutes with high yields nih.gov. The amenability of thiazole synthesis to modern automated platforms like microwave-assisted synthesis and solid-phase peptide synthesis is also being actively explored, promising to accelerate the discovery of new functional molecules figshare.com.

Deeper Mechanistic Elucidation of Biological Interactions

While numerous this compound derivatives have demonstrated promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for the development of next-generation therapeutics. Future research will focus on employing a combination of experimental and computational techniques to precisely map the interactions between these compounds and their biological targets.

For instance, the design of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potent and selective anti-tumor agents was guided by the structure of the known drug dasatinib nih.gov. Subsequent biological evaluation and structure-activity relationship studies revealed the critical role of specific structural motifs for activity against different cancer cell lines nih.gov. Similarly, the synthesis and biological screening of various thiazole-5-carboxamide derivatives have identified compounds with significant antimicrobial and anticancer activities, paving the way for further mechanistic investigations mdpi.comresearchgate.netresearchgate.net.

Expansion into Emerging Fields (e.g., Photocatalysis, Nano-materials)

The unique electronic and structural properties of the thiazole ring are positioning this compound and its derivatives as valuable components in emerging fields such as photocatalysis and nano-materials. Thiazolo[5,4-d]thiazole (TTz)-based materials, for example, are being investigated as organic photoredox catalysts, offering a more sustainable alternative to traditional transition metal catalysts charlotte.edu. These materials have been shown to drive reactions like imine alkylation with high yields under low catalyst loading charlotte.edu.

In the realm of nano-materials, thiazole derivatives are being incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to create materials with tailored properties for applications such as chemosensing and environmental remediation scientificarchives.com. For example, luminescent MOFs based on thiazolo[5,4-d]thiazole have been developed as chemosensors for detecting environmental contaminants scientificarchives.com. Furthermore, thiazole compounds are being explored for their potential in creating nanoparticles with a range of biological activities imp.kiev.ua. The ability to functionalize nanoparticles with thiazole derivatives opens up new avenues for targeted drug delivery and diagnostics.

Emerging FieldApplication of this compound Derivatives
Photocatalysis Organic photoredox catalysts for sustainable chemical synthesis charlotte.edu.
Components of MOFs and COFs for photocatalytic degradation of pollutants and CO2 reduction acs.org.
Nano-materials Building blocks for luminescent MOFs for chemosensing scientificarchives.com.
Functionalization of nanoparticles for biomedical applications imp.kiev.ua.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-thiazolecarboxaldehyde and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between nitriles and thioamides or bromoacetate derivatives. For example, substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates can be synthesized via coupling nitriles with ethyl 2-bromoacetoacetate under reflux conditions, followed by hydrolysis to yield carboxylic acid intermediates . Subsequent coupling with amines using reagents like HATU or EDCI produces carboxamide derivatives. This approach is adaptable for this compound by modifying starting materials (e.g., using aldehyde-functionalized precursors).

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aldehyde proton (~9-10 ppm) and thiazole ring signals.
  • LC-MS/GC-MS : For purity assessment and molecular ion detection (e.g., m/z 127.01 observed for 4-methyl-5-thiazolecarboxaldehyde in GC-MS analysis) .
  • HPLC : To quantify purity, especially for carboxamide derivatives, using C18 columns with acetonitrile/water gradients .

Q. What stability considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under inert gas (N2_2 or Ar) at −20°C in amber vials. Avoid prolonged exposure to basic conditions, which may trigger aldol condensation. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways, such as aldehyde oxidation to carboxylic acids .

Advanced Research Questions

Q. How can contradictory bioactivity data for 5-thiazolecarboxamide derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC50_{50} curves) to rule out false positives from off-target effects.
  • By-Product Screening : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products) that may interfere with assays .
  • Statistical Validation : Apply two-tailed Student’s t-tests with ≥3 biological replicates to ensure reproducibility .

Q. What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For Suzuki-Miyaura couplings:

  • Electron-Withdrawing Groups (EWGs) : Introduce EWGs (e.g., −NO2_2) at the 4-position of the thiazole ring to direct coupling to the aldehyde-bearing carbon.
  • Ligand Selection : Use bulky ligands (e.g., SPhos) to suppress undesired β-hydride elimination in palladium-catalyzed reactions .

Q. How can researchers mitigate by-product formation during the synthesis of this compound analogs?

  • Methodological Answer : Common by-products include dimerized aldehydes or oxidized acids. Mitigation involves:

  • In Situ Protection : Temporarily protect the aldehyde group as a acetal during reactive steps (e.g., amine couplings).
  • Low-Temperature Reactions : Perform couplings at 0–5°C to slow aldol side reactions.
  • Redox Buffers : Add mild reducing agents (e.g., NaHSO3_3) to prevent aldehyde oxidation .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aldehyde reactivity. Key parameters include:

  • Fukui Indices : Identify nucleophilic attack sites on the thiazole ring.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to align with experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.